molecular formula C12H14N4O4S B2964147 N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide CAS No. 143356-77-8

N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide

Cat. No. B2964147
CAS RN: 143356-77-8
M. Wt: 310.33
InChI Key: CZCYZTJPKYLICR-UHFFFAOYSA-N
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Description

“N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide” is a chemical compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation reaction of appropriate precursors . For instance, imidazole derivatives containing Schiff base were synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and various benzaldehydes .


Molecular Structure Analysis

The molecular structure of “N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide” includes an imidazole ring, which is a five-membered ring with two nitrogen atoms . The imidazole ring can show two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c17-16(18)11-4-1-2-5-12(11)21(19,20)14-6-3-8-15-9-7-13-10-15/h1-2,4-5,7,9-10,14H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCYZTJPKYLICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 11.5 g (0.0519 mol) of o-nitrobenzenesulfonyl chloride in approximately 30 ml of dichloromethane was added slowly over several minutes to a cold (0° C.) solution of 5.4 g (0.043 mol) of N-(3-aminopropyl)imidazole in 100 ml pyridine, under nitrogen. The resulting reaction mixture was gradually warmed to room temperature and allowed to react overnight. When the reaction was complete, as determined by thin layer chromatography, the reaction solution was reduced to dryness under reduced pressure. The resultant oil was redissolved in an ethyl acetate/aqueous sodium bicarbonate mixture containing trace amounts of ethanol and propanone. The resulting layers were separated, the organic layer was washed with water and then reduced to dryness under reduced pressure to provide a gum. This gum was then purified using column chromatography (8000 ml of a gradient eluent of 0-10% methanol in dichloromethane). The fractions containing the desired product were combined, reduced to dryness under reduced pressure and then recrystallized from methanol to provide 3.4 g of the desired subtitled intermediate (m.p. 166°-170° C).
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11.5 g
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5.4 g
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30 mL
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100 mL
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